Regioisomeric Differentiation: 2-Bromo-1,3-difluoro-4-methoxybenzene vs. 4-Bromo-2,6-difluoroanisole in Medicinal Chemistry Scaffolds
The 2-bromo substitution pattern (adjacent to both fluorine atoms) in 2-bromo-1,3-difluoro-4-methoxybenzene distinguishes it from its regioisomer 4-bromo-2,6-difluoroanisole (CAS 202865-58-5). The target compound's substitution pattern corresponds directly to the core structure of Relugolix Impurity 79 (1,3-difluoro-4-methoxy-2-methylbenzene), a validated reference standard used in ANDA submissions and analytical method development for Relugolix, a commercial GnRH antagonist [1]. In contrast, the 4-bromo regioisomer possesses a different substitution vector (bromine at position 4, fluorine at 2 and 6) that cannot access the same 1,2,3,4-tetrasubstituted aromatic framework required for this specific impurity profiling and related structure-activity relationship studies .
| Evidence Dimension | Substitution pattern compatibility with Relugolix impurity scaffold |
|---|---|
| Target Compound Data | 2-Bromo-1,3-difluoro-4-methoxybenzene (bromine at position 2; matches Relugolix Impurity 79 substitution template) |
| Comparator Or Baseline | 4-Bromo-2,6-difluoroanisole (CAS 202865-58-5; bromine at position 4; fluorine at positions 2 and 6) |
| Quantified Difference | Regioisomeric distinction; incompatible substitution vector for Relugolix impurity core synthesis |
| Conditions | Pharmaceutical impurity reference standard qualification and analytical method development context |
Why This Matters
Procurement of the correct regioisomer is essential for laboratories developing Relugolix-related analytical methods or impurity profiling, as regulatory submissions require exact structural identity.
- [1] SynZeal. Relugolix Impurity 79 (CAS No. 1806369-98-1) Product Specification and Application Notes. Available at: https://www.synzeal.com/br/relugolix-impurity-79 View Source
